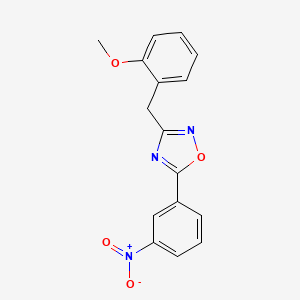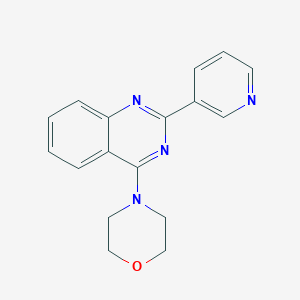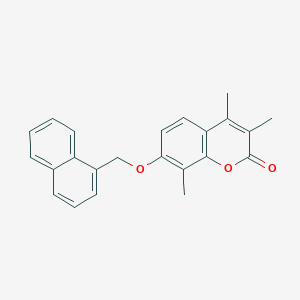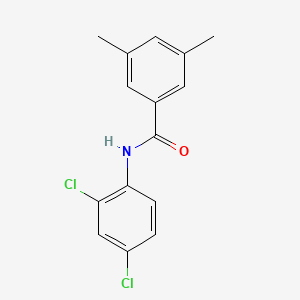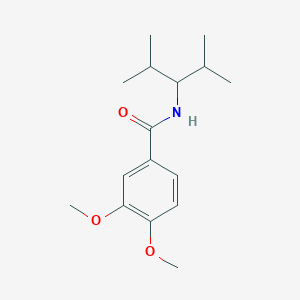
N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzamide, commonly known as IMD-0354, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IMD-0354 has been shown to selectively inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. In
Mecanismo De Acción
IMD-0354 selectively inhibits the NF-κB signaling pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting IKK, IMD-0354 prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory and pro-survival genes. IMD-0354 has been shown to have minimal off-target effects and does not affect other signaling pathways.
Biochemical and Physiological Effects
IMD-0354 has been shown to have a range of biochemical and physiological effects. In cancer cells, IMD-0354 inhibits cell proliferation and induces apoptosis. In autoimmune disorders, IMD-0354 reduces the production of pro-inflammatory cytokines and chemokines, and prevents tissue damage. In inflammatory diseases, IMD-0354 improves survival and reduces organ damage by reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IMD-0354 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity and potency, and can be used at low concentrations. However, IMD-0354 also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a short half-life in vivo, which can limit its efficacy in animal models.
Direcciones Futuras
There are several future directions for research on IMD-0354. One area of interest is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of interest is the combination of IMD-0354 with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the use of IMD-0354 in preclinical and clinical trials for various diseases is an area of active research. Finally, the development of novel drug delivery systems to improve the pharmacokinetics and biodistribution of IMD-0354 is an area of interest.
Conclusion
In conclusion, IMD-0354 is a small molecule inhibitor that selectively targets the NF-κB signaling pathway, and has potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Its synthesis method has been optimized to yield high purity and yield, and it has minimal off-target effects. However, it also has some limitations, such as poor solubility and short half-life in vivo. Future research on IMD-0354 will focus on the development of more potent and selective inhibitors, combination therapies, and novel drug delivery systems.
Métodos De Síntesis
IMD-0354 can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzoyl chloride with isopropylmagnesium bromide, followed by the reaction of the resulting intermediate with 2-methylpropylmagnesium bromide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis method has been optimized to yield high purity and yield of IMD-0354.
Aplicaciones Científicas De Investigación
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, NF-κB signaling pathway is often overactivated, leading to tumor growth and resistance to chemotherapy. IMD-0354 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, IMD-0354 has been shown to reduce inflammation and prevent tissue damage. In inflammatory diseases, such as sepsis and acute lung injury, IMD-0354 has been shown to improve survival and reduce organ damage.
Propiedades
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-10(2)15(11(3)4)17-16(18)12-7-8-13(19-5)14(9-12)20-6/h7-11,15H,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPQCCRNCIRDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)
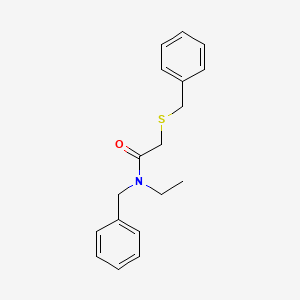
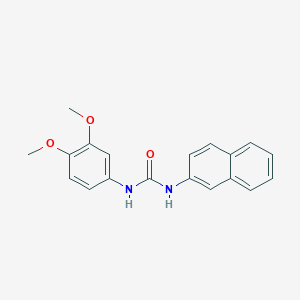
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)
![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)
![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)
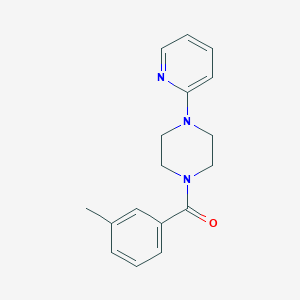
![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)
![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)
